

Comparative analysis of different spectroscopic techniques for 2-Hydroxybenzohydrazide characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

[Get Quote](#)

A Comparative Spectroscopic Guide to the Characterization of 2-Hydroxybenzohydrazide

For researchers and professionals in drug development, the precise characterization of synthesized compounds is a critical step. This guide provides a comparative analysis of key spectroscopic techniques—FT-IR, UV-Vis, NMR, and Mass Spectrometry—for the structural elucidation of **2-Hydroxybenzohydrazide** (also known as salicylhydrazide). The supporting data and protocols outlined below offer a comprehensive framework for its identification.

Data Presentation: A Spectroscopic Fingerprint

The following table summarizes the key quantitative data obtained from various spectroscopic methods, providing a distinct fingerprint for **2-Hydroxybenzohydrazide**.

Spectroscopic Technique	Parameter	Observed Value	Assignment / Interpretation
FT-IR	Wavenumber (cm ⁻¹)	3319, 3266	-NH ₂ Stretch[1]
3266	Phenolic -OH Stretch[1]		
3053	Aromatic C-H Stretch[1]		
1645	Amide C=O Stretch (Amide I)[1]		
1590	Aromatic C=C Stretch[1]		
1532	N-H Bend (Amide II)[1]		
1354	C-N Stretch[1]		
750	Ortho-disubstituted benzene C-H bend[1]		
UV-Vis	Max. Absorbance (λ_{max})	210, 236, 300 nm	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions
¹ H NMR	Chemical Shift (δ)	7.76 (d, J=6.3 Hz, 1H)	Aromatic Proton (C ₆ H ₄)[1]
7.36 (t, J=10.8 Hz, 1H)	Aromatic Proton (C ₆ H ₄)[1]		
6.93-6.75 (m, 3H)	Aromatic Protons (C ₆ H ₄) & -NH ₂ Protons[1]		
¹³ C NMR*	Chemical Shift (δ)	168.2	Amide Carbonyl (C=O)[1]

	Aromatic Carbon	
159.8	attached to -OH (C-O)	
	[1]	
134.7, 128.9	Aromatic C-H[1]	
119.6, 117.9	Aromatic C-H[1]	
115.2	Aromatic C-C=O[1]	
Mass Spec.	Mass-to-charge (m/z)	152
		Molecular Ion [M] ⁺
121	Base Peak, [M - NHNH ₂] ⁺ Fragment	

*Note: ¹³C NMR data is based on the 2-hydroxybenzoyl moiety of the closely related derivative, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide, analyzed in DMSO-d₆.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on standard practices for the analysis of **2-Hydroxybenzohydrazide**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of dried **2-Hydroxybenzohydrazide** is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrophotometer (e.g., Buck Scientific IR M-500) is used.
- Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

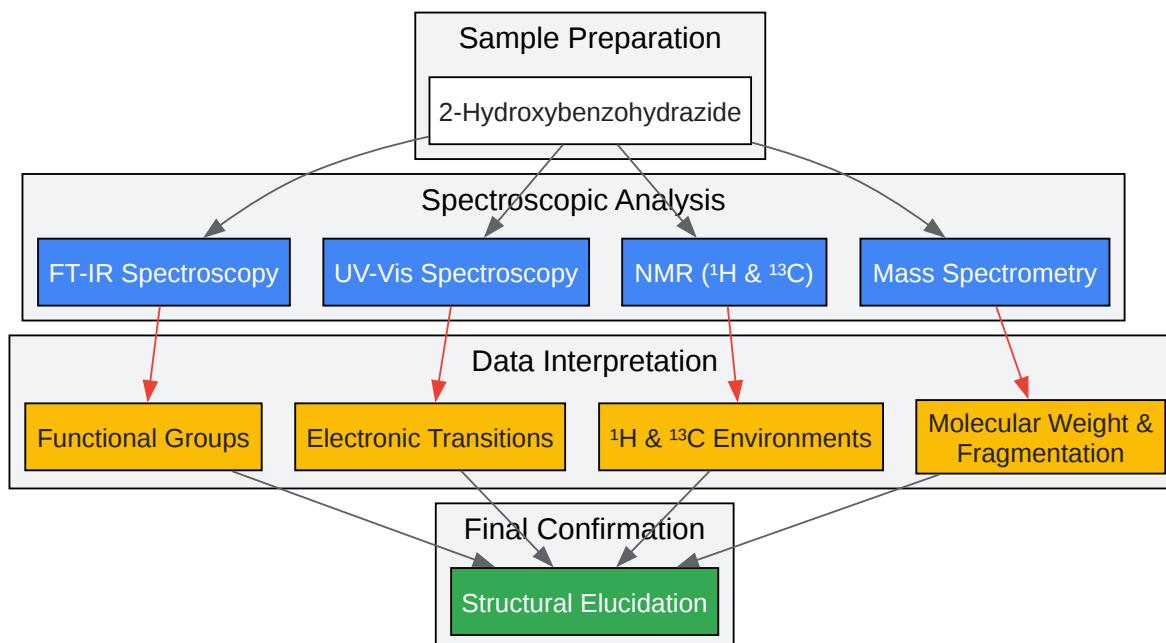
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of **2-Hydroxybenzohydrazide** is prepared using a UV-grade solvent, typically ethanol.[1]

- Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HEWLETT PACKARD 8452A) is used.[1]
- Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The solvent is used as a blank reference. The wavelengths of maximum absorbance (λ_{max}) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz FT-NMR) is employed.[1]
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon.


Mass Spectrometry (MS)

- Sample Preparation: The sample can be introduced directly via a solid probe or, if coupled with gas chromatography (GC-MS), dissolved in a volatile solvent.
- Instrumentation: A mass spectrometer, often with an electron ionization (EI) source, is used.
- Data Acquisition: The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of these ions, allowing for the determination of the molecular weight and common fragmentation patterns.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of **2-Hydroxybenzohydrazide** using the discussed spectroscopic techniques.

Workflow for Spectroscopic Characterization of 2-Hydroxybenzohydrazide

[Click to download full resolution via product page](#)

Caption: Logical workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Comparative analysis of different spectroscopic techniques for 2-Hydroxybenzohydrazide characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147611#comparative-analysis-of-different-spectroscopic-techniques-for-2-hydroxybenzohydrazide-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com